molecular formula C16H12F2N4S B13499656 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea

1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea

Cat. No.: B13499656
M. Wt: 330.4 g/mol
InChI Key: HSKARAASMACSHQ-AWQFTUOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl, indole, and thiourea moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorinated Phenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Thiourea Moiety: The final step involves the reaction of the indole derivative with an isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a similar fluorinated phenyl group but different heterocyclic moiety.

    2,4-Difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone: Another compound with a similar fluorinated phenyl group and triazole moiety.

Uniqueness

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea is unique due to its combination of indole and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12F2N4S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-[(E)-1H-indol-4-ylmethylideneamino]thiourea

InChI

InChI=1S/C16H12F2N4S/c17-11-4-5-15(13(18)8-11)21-16(23)22-20-9-10-2-1-3-14-12(10)6-7-19-14/h1-9,19H,(H2,21,22,23)/b20-9+

InChI Key

HSKARAASMACSHQ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=N/NC(=S)NC3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=NNC(=S)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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